molecular formula C12H14ClN3O3 B5860488 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5860488
M. Wt: 283.71 g/mol
InChI Key: MWFNCBHRLALLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AG490 and is a potent inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide involves the inhibition of JAK2 and JAK3. These kinases are involved in the activation of the STAT family of transcription factors, which play a crucial role in the regulation of gene expression. By inhibiting JAK2 and JAK3, AG490 blocks the activation of STATs, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes AG490 a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its specificity towards JAK2 and JAK3. This allows researchers to selectively inhibit these kinases, without affecting other signaling pathways. However, one of the limitations of using AG490 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One of the major areas of research is the development of more potent and selective JAK inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to JAK inhibitors. Additionally, there is a need for more studies on the potential applications of AG490 in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research and has also been shown to have other biochemical and physiological effects. While there are several advantages to using AG490 in lab experiments, there are also some limitations that need to be considered. Nonetheless, there are several future directions for the research of 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, which makes it an exciting area of research for scientists and researchers alike.

Synthesis Methods

The synthesis of 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a multi-step process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with N-morpholin-4-yl carbamate in the presence of a base to form 4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide.

Scientific Research Applications

4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. AG490 has been shown to inhibit the growth of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-10-3-1-9(2-4-10)11(14)15-19-12(17)16-5-7-18-8-6-16/h1-4H,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFNCBHRLALLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate

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